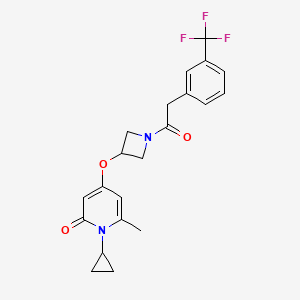
1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H21F3N2O3 and its molecular weight is 406.405. The purity is usually 95%.
The exact mass of the compound 1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : Compounds with azetidine and pyridinone structures, such as N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, have been synthesized and evaluated for their antidepressant and nootropic activities. These studies reveal the potential of azetidinone skeletons as central nervous system active agents, indicating their suitability for exploring more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidine derivatives, including those with azetidinone moieties, have been synthesized and shown to exhibit anticancer and anti-inflammatory activities. This underscores the role of such compounds in developing new therapeutic agents targeting specific cancer types and inflammation-related conditions (Rahmouni et al., 2016).
Antimicrobial and Antitubercular Activities : A variety of pyrimidine-azetidinone analogues have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. These findings highlight the potential utility of such compounds in addressing bacterial infections and tuberculosis, contributing to the search for new antimicrobial agents (Chandrashekaraiah et al., 2014).
Synthesis and Chemical Properties
Spirocycles via 1,3-Dipolar Cycloaddition : Research on the synthesis of oxetane/azetidine containing spirocycles via 1,3-dipolar cycloaddition reactions offers insights into novel synthetic routes for creating structurally complex and functionally diverse compounds. These methodologies provide valuable tools for the development of new molecules with potential applications in medicinal chemistry and material science (Jones et al., 2016).
Optically Active 1,3-Aminoalcohols : The preparation of novel optically active 1,3-aminoalcohols derived from D-glucal, involving azetidine components, demonstrates the synthesis of chiral catalysts and bidentate ligands for asymmetric synthesis. This research contributes to the development of chiral molecules for pharmaceutical applications and the study of asymmetric reactions (Iovel' et al., 2000).
properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c1-13-7-17(10-20(28)26(13)16-5-6-16)29-18-11-25(12-18)19(27)9-14-3-2-4-15(8-14)21(22,23)24/h2-4,7-8,10,16,18H,5-6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUJYZDKFJFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

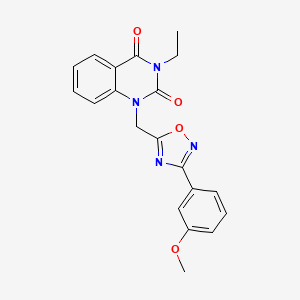
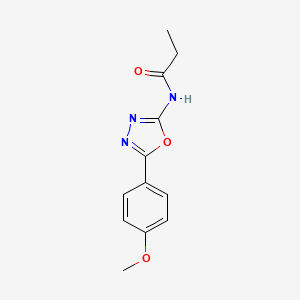
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2720381.png)
![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2720382.png)
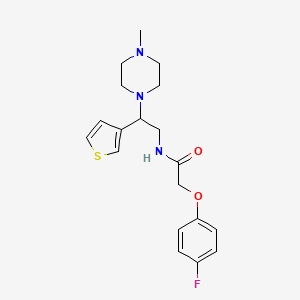
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2720389.png)
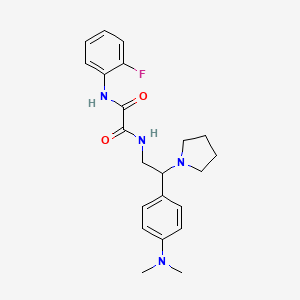
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2720391.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
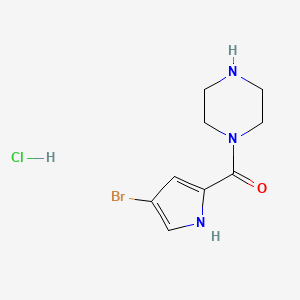
![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)
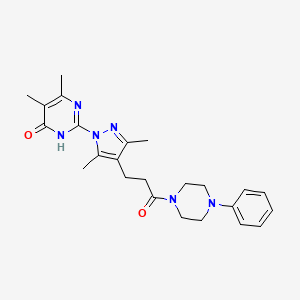
![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)
